m-PEG4-CH2-alcohol

PROTAC linker physicochemical properties drug design

m-PEG4-CH2-alcohol (CAS 145526-76-7, molecular formula C₁₀H₂₂O₅, molecular weight 222.28) is a monodisperse polyethylene glycol (PEG)-based linker containing a terminal hydroxyl group for further derivatization. The compound comprises a four-unit PEG chain (PEG4) terminated with a methoxy group at one end and a hydroxyl group at the other.

Molecular Formula C10H22O5
Molecular Weight 222.28 g/mol
Cat. No. B609255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG4-CH2-alcohol
Synonymsm-PEG4-(CH2)3-alcohol
Molecular FormulaC10H22O5
Molecular Weight222.28 g/mol
Structural Identifiers
InChIInChI=1S/C10H22O5/c1-12-5-6-14-9-10-15-8-7-13-4-2-3-11/h11H,2-10H2,1H3
InChIKeyFGSXSTKNKZJEAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





m-PEG4-CH2-alcohol: A Monodisperse PEG-Based PROTAC Linker for Targeted Protein Degradation


m-PEG4-CH2-alcohol (CAS 145526-76-7, molecular formula C₁₀H₂₂O₅, molecular weight 222.28) is a monodisperse polyethylene glycol (PEG)-based linker containing a terminal hydroxyl group for further derivatization . The compound comprises a four-unit PEG chain (PEG4) terminated with a methoxy group at one end and a hydroxyl group at the other [1]. Its physicochemical profile includes a calculated LogP of -0.7 and topological polar surface area (tPSA) of 57.2 Ų, indicating substantial hydrophilicity [2]. As a PROTAC (PROteolysis TArgeting Chimera) linker, it serves as a structural tether connecting an E3 ubiquitin ligase ligand to a target protein ligand, enabling the formation of ternary complexes that induce ubiquitin-proteasome-mediated protein degradation . Unlike polydisperse PEG mixtures, m-PEG4-CH2-alcohol is a uniform, discrete molecule that can be characterized and analyzed with the same precision as small-molecule pharmaceuticals [3].

Why Generic PEG Linker Substitution Fails: The Critical Role of Precise Chain Length and Monodispersity in m-PEG4-CH2-alcohol


Substituting m-PEG4-CH2-alcohol with a PEG linker of different chain length (e.g., PEG3 or PEG5) or with a polydisperse PEG mixture fundamentally alters the spatial and physicochemical properties of the resulting PROTAC conjugate. Linker length directly modulates the distance between the E3 ligase ligand and the target protein ligand, which is a critical determinant of ternary complex formation and subsequent degradation efficiency—studies have demonstrated that varying PEG linker length by even a single ethylene glycol unit can shift degradation potency by orders of magnitude . Furthermore, the use of polydisperse PEG introduces molecular weight heterogeneity, creating a mixture of PROTAC species with inconsistent pharmacokinetic profiles and analytical ambiguity, which undermines batch-to-batch reproducibility and regulatory qualification [1]. The precise four-unit PEG chain of m-PEG4-CH2-alcohol represents a specific, validated structural parameter in PROTAC design that cannot be generically interchanged without experimental revalidation of degradation efficiency, solubility, and cellular permeability [2].

Quantitative Evidence Guide: Differentiating m-PEG4-CH2-alcohol from Analogous PEG Linkers


Hydrophilicity Profile: LogP and tPSA Comparison with Triethylene Glycol Analog

m-PEG4-CH2-alcohol exhibits a calculated LogP of -0.7 and a topological polar surface area (tPSA) of 57.2 Ų, indicating high hydrophilicity relative to shorter-chain PEG analogs [1]. In comparison, triethylene glycol monomethyl ether (PEG3 analog) lacks the additional ethylene glycol unit and correspondingly has a lower molecular weight (208.25 vs. 222.28), with differences in hydrophilic character that affect aqueous solubility and cell permeability characteristics . The PEG4 chain provides an additional hydrogen bond acceptor site (5 HBA vs. fewer in shorter analogs), contributing to enhanced water miscibility [2].

PROTAC linker physicochemical properties drug design

Linker Length as a Critical Determinant of PROTAC Degradation Efficiency

The precise four-unit PEG chain length of m-PEG4-CH2-alcohol is a critical variable in PROTAC design, with systematic studies demonstrating that linker length directly modulates degradation efficiency. In PROTAC development campaigns, variation in PEG linker length has been shown to shift degradation potency significantly—in one study targeting AURKA, altering linker length by a single PEG unit resulted in different degradation profiles, with specific linker lengths achieving >98% target degradation at 1 hour (Dmax) and DC₅₀ values below 10 nM [1]. Industry consensus holds that PEG linker length contributes to degradation efficiency by influencing ternary complex geometry .

PROTAC efficacy linker length optimization structure-activity relationship

Monodisperse vs. Polydisperse PEG: Analytical Precision and Reproducibility Advantage

m-PEG4-CH2-alcohol is a monodisperse (uniform, discrete) PEG compound with a defined molecular weight of 222.28, enabling precise analytical characterization using standard small-molecule techniques [1]. In contrast, polydisperse PEG linkers consist of mixtures with varying chain lengths (typical polydispersity index 1.05-1.20), producing heterogeneous conjugates that complicate LC-MS analysis, confound pharmacokinetic modeling, and reduce batch-to-batch consistency [2]. Monodisperse PEG linkers are assessed for regulatory compliance under the same guidances as advanced pharmaceutical intermediates, whereas polydisperse mixtures introduce analytical ambiguity that hinders QC validation [3].

monodisperse PEG analytical characterization batch reproducibility

Hydroxyl Terminal Group: Derivatization Versatility for PROTAC Assembly

The terminal hydroxyl group of m-PEG4-CH2-alcohol provides a versatile reactive handle for further derivatization, enabling conversion to amine, azide, alkyne, carboxylic acid, or activated ester functionalities required for conjugation to E3 ligase ligands or target protein ligands . This contrasts with linkers pre-functionalized at both termini, which lock the user into specific conjugation chemistries. The methoxy-capped opposite terminus ensures monofunctional derivatization control, preventing unwanted cross-linking side reactions [1]. Commercial vendors offer the compound as a building block for custom PROTAC synthesis, with the hydroxyl group enabling modular library construction .

bifunctional linker derivatization PROTAC synthesis

Optimal Research and Procurement Applications for m-PEG4-CH2-alcohol


PROTAC Library Synthesis Requiring Defined PEG4 Spacer Length

m-PEG4-CH2-alcohol is ideally suited for constructing PROTAC libraries where linker length optimization has identified the PEG4 chain as the optimal spacer for a given target protein and E3 ligase pair. The defined four-unit PEG chain provides reproducible ternary complex geometry, which directly influences degradation efficiency as demonstrated in structure-activity relationship studies . Researchers validating published PROTAC structures or conducting systematic linker optimization campaigns should procure this specific compound to maintain experimental consistency [1].

Bioconjugation Projects Requiring Monodisperse PEG for Analytical Traceability

For applications requiring rigorous analytical characterization—such as IND-enabling studies, GMP manufacturing process development, or publication in high-impact journals—m-PEG4-CH2-alcohol provides the monodispersity necessary for precise LC-MS quantification and batch-to-batch consistency [2]. The compound can be characterized as a single molecular entity using standard small-molecule analytical techniques, unlike polydisperse PEG mixtures that yield complex, multi-peak chromatograms [3].

Custom Derivatization for Modular PROTAC Assembly

The terminal hydroxyl group of m-PEG4-CH2-alcohol serves as a versatile synthetic handle for conversion to amines, azides, alkynes, or activated esters, enabling modular assembly of PROTAC molecules with user-selected conjugation chemistries . This building-block approach allows researchers to maintain the validated PEG4 spacer length while adapting the terminal functionality to match specific E3 ligase ligand or target protein ligand conjugation requirements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for m-PEG4-CH2-alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.